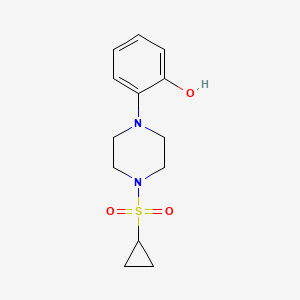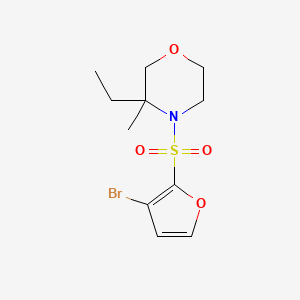
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CSP-2503 and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. CSP-2503 has also been shown to interact with various receptors in the brain, including the 5-HT1A receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its ability to increase the levels of serotonin and norepinephrine in the brain. In cancer research, CSP-2503 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol in lab experiments include its ability to modulate various neurotransmitter systems in the brain, its potential applications in cancer research, and its use as a starting point for drug discovery. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol. One direction is to further investigate its mechanism of action in order to better understand its potential applications in various fields. Another direction is to develop new drugs based on CSP-2503 with improved efficacy and fewer side effects. Additionally, future research could focus on the potential use of this compound in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol involves the reaction between 4-bromo-2-chlorophenol and cyclopropylsulfonamide piperazine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In cancer research, CSP-2503 has been studied for its ability to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Propiedades
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-13-4-2-1-3-12(13)14-7-9-15(10-8-14)19(17,18)11-5-6-11/h1-4,11,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRANFCPOHYTJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
![3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
![4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B7450093.png)
![2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)

![N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7450137.png)
![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)
![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
![5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7450161.png)
